3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride
Description
Structural Characterization
Molecular Architecture and Crystallographic Analysis
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride (CAS 1220020-22-3) is a fluorinated piperidine derivative with the molecular formula C₁₂H₁₆ClF₂NO and molecular weight 263.71 g/mol . Its architecture comprises a six-membered piperidine ring substituted at the 3-position with a 2,4-difluorobenzyl ether group. The hydrochloride counterion enhances solubility and stability, typical of pharmaceutical intermediates.
Key Structural Features
| Feature | Description |
|---|---|
| Core Structure | Piperidine ring (C₅H₁₁N) with a 3-substituted 2,4-difluorobenzyl ether group |
| Substituent | 2,4-Difluorobenzyl group (C₇H₅F₂O) attached via ether linkage |
| Counterion | Hydrochloride (Cl⁻) |
Crystallographic studies on related piperidine derivatives reveal a chair conformation for the piperidine ring, with substituents occupying equatorial positions to minimize steric strain. In this compound, the 2,4-difluorobenzyl group likely adopts an equatorial orientation, stabilizing the chair structure. Interactions such as C–H···π and hydrogen bonding with the hydrochloride ion contribute to crystal packing stability.
Conformational Dynamics in Solution Phase
In solution, the compound exhibits conformational flexibility influenced by the piperidine ring’s substituents. Rotational isomerism around the C–O bond of the ether linkage allows the 2,4-difluorobenzyl group to adopt distinct orientations. NMR studies on analogous piperidines show coupling constants (J) that indicate rotamer equilibria .
Key Conformational Insights
The fluorine atoms at the 2- and 4-positions of the benzyl group induce electronic deshielding , shifting aromatic proton signals in NMR spectra (δ 7.2–7.8 ppm). This deshielding effect is critical for distinguishing regioisomers (e.g., 3,5-difluorobenzyl analogs) in spectroscopic studies.
Comparative Analysis with Substituted Piperidine Derivatives
The position of the substituent on the piperidine ring significantly impacts molecular properties. Below is a comparison with structurally related derivatives:
Impact of Substituent Position
- 3- vs. 4-Substitution : The 3-position allows for equatorial orientation, minimizing 1,3-diaxial interactions, whereas 4-substitution forces axial placement, increasing steric strain.
- 2,4- vs. 3,5-Difluorobenzyl : The 2,4-isomer has stronger C–H···π interactions due to closer proximity of fluorine atoms to the piperidine ring, enhancing crystal packing density.
Properties
IUPAC Name |
3-[(2,4-difluorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO.ClH/c13-10-4-3-9(12(14)6-10)8-16-11-2-1-5-15-7-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLHMSAJSJUECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OCC2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride typically involves:
- Nucleophilic substitution of a piperidine derivative with a 2,4-difluorobenzyl halide or equivalent electrophile.
- Formation of the hydrochloride salt through acidification.
- Use of appropriate solvents and bases to optimize yield and purity.
Key Preparation Method from Patent Literature
A closely related compound, 4-(2,4-difluorobenzoyl)piperidine hydrochloride, is a precursor in the synthesis of fluorinated piperidine derivatives, including this compound. The following method is adapted from a patent describing the preparation of fluorinated piperidine hydrochlorides with high purity and industrial feasibility:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Dissolution of 4-(2,4-difluorobenzoyl)piperidine hydrochloride in methanol | Provides a suitable solvent medium for reaction |
| 2 | Addition of hydroxylamine hydrochloride | Facilitates conversion to oxime intermediate |
| 3 | Addition of inorganic base (potassium hydroxide) | Neutralizes acid and promotes reaction |
| 4 | Reaction at 40-45 °C for 5-72 hours | Ensures completion of conversion |
| 5 | Dropwise addition of concentrated hydrochloric acid | Acidifies the reaction mixture to form hydrochloride salt |
| 6 | Cooling to 0-5 °C and heat preservation for 1-3 hours | Promotes crystallization of product |
| 7 | Filtration and washing of solid | Isolates high-purity hydrochloride salt |
Molar ratios: 4-(2,4-difluorobenzoyl)piperidine hydrochloride : hydroxylamine hydrochloride : potassium hydroxide = 1 : 1–2 : 3–5
This method emphasizes environmental considerations by avoiding triethylamine, which produces difficult-to-remove byproducts and environmental pollution. The use of potassium hydroxide and methanol offers a cleaner, industrially scalable process with improved yield and purity.
Alternative Synthetic Approaches
Other methods reported in the literature for related piperidine derivatives involve:
- Nucleophilic substitution reactions using potassium carbonate or cesium carbonate as bases in polar aprotic solvents like N,N-dimethylformamide (DMF) at elevated temperatures (around 80 °C). These conditions facilitate the substitution of leaving groups (e.g., methylsulfonyloxy or halides) on the piperidine ring with fluorinated benzyl or phenyl groups.
- Use of protecting groups such as tert-butyl esters on piperidine nitrogen to control reactivity during substitution steps, followed by deprotection and salt formation.
- Phase transfer catalysis and other catalytic methods to improve reaction rates and selectivity in the formation of fluorinated piperidine ethers.
Comparative Data on Reaction Conditions and Yields
Research Findings and Notes
- The choice of base and solvent significantly affects the reaction yield and purity. Potassium hydroxide in methanol offers a cleaner reaction environment compared to organic amine bases like triethylamine, which generate problematic salts.
- Reaction times vary widely (5 to 72 hours) depending on temperature and reactant ratios, allowing flexibility for scale-up.
- Cooling and acidification steps are critical for crystallization and isolation of the hydrochloride salt in high purity.
- The use of protecting groups on the piperidine nitrogen can facilitate selective substitution and improve overall synthetic efficiency.
- Environmental impact considerations favor inorganic bases and alcohol solvents over amine bases and chlorinated solvents.
Summary Table of Preparation Method
| Parameter | Details |
|---|---|
| Starting Material | 4-(2,4-Difluorobenzoyl)piperidine hydrochloride |
| Key Reagents | Hydroxylamine hydrochloride, potassium hydroxide, concentrated HCl |
| Solvent | Methanol |
| Reaction Temperature | 40-45 °C |
| Reaction Time | 5-72 hours |
| Post-Reaction Treatment | Acidification with HCl, cooling to 0-5 °C, crystallization |
| Product | This compound (high purity) |
| Yield | High (not explicitly quantified but optimized for industrial scale) |
| Environmental Considerations | Avoids triethylamine, reduces pollution, uses inorganic base |
Chemical Reactions Analysis
Types of Reactions
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Organic Chemistry
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride serves as a vital building block in organic synthesis. It is utilized as an intermediate in the development of more complex organic molecules due to its functional groups that facilitate various chemical reactions .
Pharmacology
In pharmacological research, this compound is employed as a reference standard for drug testing. It is used in assays to evaluate the activity of new pharmacological agents, particularly in receptor binding assays and enzyme inhibition studies. The outcomes from these assays provide critical data for validating the pharmacological activity of new drugs .
Biological Studies
The compound has been investigated for its potential therapeutic applications, particularly in understanding biological pathways and mechanisms. Its ability to modulate receptor activity suggests implications in treating mood disorders and other neurological conditions .
Chemical Engineering
In the field of chemical engineering, this compound is involved in process optimization studies. Its synthesis can be scaled from laboratory to industrial levels using continuous flow reactors and automated systems, enhancing efficiency and yield .
Case Studies
Case Study 1: Pharmacological Testing
A study involving the use of this compound as a reference standard demonstrated its efficacy in validating new drug candidates targeting serotonin and norepinephrine receptors. The quantitative data obtained contributed significantly to understanding the safety profiles of these drugs.
Case Study 2: Organic Synthesis Development
Research showed that incorporating this compound into synthetic pathways allowed for the successful creation of novel derivatives with enhanced biological activities. This highlights its versatility as an intermediate in organic synthesis .
Data Tables
| Application Area | Description | Examples of Use |
|---|---|---|
| Organic Chemistry | Building block for complex organic molecules | Synthesis of pharmaceuticals |
| Pharmacology | Reference standard for drug testing | Receptor binding assays |
| Biological Studies | Investigating biological pathways and therapeutic applications | Potential treatment for mood disorders |
| Chemical Engineering | Process optimization for scaling chemical reactions | Continuous flow reactors |
Mechanism of Action
The mechanism of action of 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Halogen Variation
4-[(3-Fluorobenzyl)oxy]piperidine Hydrochloride
- Molecular Formula: C₁₂H₁₇ClFNO
- Molecular Weight : 245.72 g/mol
- Key Difference : A single fluorine atom at the 3-position of the benzyl group instead of 2,4-difluoro substitution.
- Impact : Reduced steric hindrance and altered electronic effects compared to the target compound. The 3-fluoro substitution may lead to weaker interactions with hydrophobic pockets in biological targets .
3-((4-Chlorobenzyl)oxy)piperidine Hydrochloride (CAS: 1220033-10-2)
- Molecular Formula: C₁₂H₁₇Cl₂NO
- Molecular Weight : ~278.18 g/mol (estimated)
- Key Difference : Chlorine replaces fluorine at the 4-position.
3-[(2-Chlorobenzyl)oxy]piperidine Hydrochloride (CAS: 1220017-44-6)
Functional Group Modifications
4-(2,5-Difluorobenzoyl)piperidine Hydrochloride (CAS: 1172297-96-9)
- Molecular Formula: C₁₂H₁₂ClF₂NO
- Molecular Weight : 275.69 g/mol
- Key Difference : Benzoyl (carbonyl) group replaces the benzyloxy ether.
4-(2,4-Difluorobenzyl)piperidine
- Molecular Formula : C₁₂H₁₅F₂N
- Molecular Weight : 211.25 g/mol
- Key Difference : Direct benzyl attachment to the piperidine nitrogen without an ether linkage.
- Impact : Eliminates the oxygen atom’s electron-donating effects, which may reduce solubility and alter pharmacokinetics .
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine Hydrochloride
- Molecular Formula: C₁₆H₂₂Cl₃NO
- Molecular Weight : 368.72 g/mol
- Key Difference: Bulky dichloro-dimethylphenoxy ethyl chain.
- Impact: Increased molecular weight and hydrophobicity may compromise bioavailability. Limited safety data available, contrasting with the target compound’s established handling protocols .
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS: 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 g/mol
- Key Difference : Diphenylmethoxy substituent.
- Impact: Enhanced aromatic stacking interactions but higher toxicity risks due to phenyl groups. Regulatory data gaps noted for acute toxicity and environmental impact .
Biological Activity
3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through various methods, typically involving the reaction of piperidine derivatives with difluorobenzyl alcohols. The presence of the difluorobenzyl group enhances its lipophilicity and biological activity.
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit notable anti-inflammatory properties. For example, studies have shown that certain piperidine derivatives inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.
- Inhibition of COX Enzymes : The compound has been tested for its ability to inhibit COX-1 and COX-2, with IC50 values reflecting its potency. For instance, related compounds demonstrated IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 respectively .
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
2. Anticancer Activity
This compound has also been investigated for its anticancer potential. Heterocyclic compounds containing piperidine rings have been noted for their ability to inhibit tumor growth through various mechanisms.
- Mechanism of Action : The compound may act by inhibiting pathways associated with cancer cell proliferation and survival, particularly through the modulation of PI3K/AKT signaling pathways .
3. Antimicrobial Activity
The antimicrobial efficacy of piperidine derivatives has been documented in several studies, showing varying degrees of activity against Gram-positive and Gram-negative bacteria.
- Activity Spectrum : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from low micromolar to sub-micromolar levels .
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Case Study on Anti-inflammatory Effects : A study reported that a series of piperidine derivatives exhibited significant anti-inflammatory effects in animal models, correlating with their ability to inhibit COX enzymes effectively .
- Anticancer Research : Another study demonstrated that a piperidine derivative reduced tumor size in xenograft models by inducing apoptosis in cancer cells through mitochondrial pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
